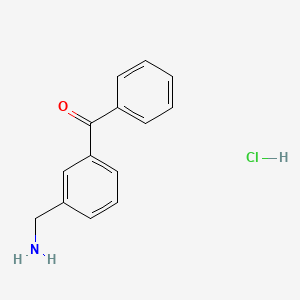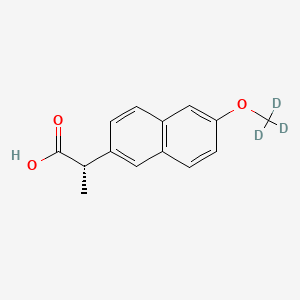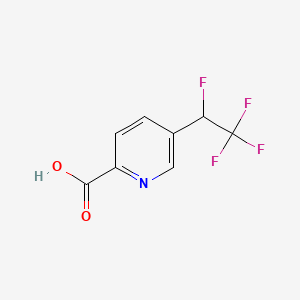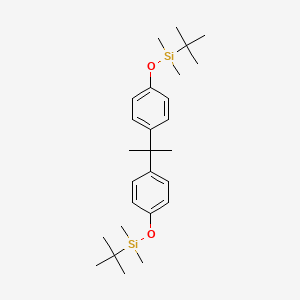
((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane): is a complex organic compound known for its unique structural properties. It is characterized by the presence of a propane-2,2-diyl group linked to two 4,1-phenylene groups, which are further connected to tert-butyldimethylsilane groups through oxygen atoms. This compound is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane) typically involves a multi-step process. One common method includes the reaction of propane-2,2-diylbis(4,1-phenylene) with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new silyl derivatives or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane) is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the development of new materials with enhanced properties .
Biology: The compound is used in biological research for the modification of biomolecules. Its silyl groups can protect sensitive functional groups during chemical reactions, allowing for selective modifications .
Medicine: In medicinal chemistry, ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane) is explored for its potential in drug delivery systems. The compound’s stability and reactivity make it suitable for the development of prodrugs and other therapeutic agents .
Industry: Industrially, the compound is used in the production of high-performance polymers and coatings. Its unique structural properties contribute to the development of materials with improved mechanical and thermal stability .
Wirkmechanismus
The mechanism of action of ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane) involves its ability to undergo various chemical transformationsThis reactivity is crucial for its applications in synthesis and material science .
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, through its reactive silyl groups. These interactions can modulate biological pathways and contribute to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol): This compound has similar structural features but lacks the silyl groups, making it less reactive in certain applications.
((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) bis(2-methylacrylate): This compound contains acrylate groups, which provide different reactivity and applications compared to the silyl derivative.
Uniqueness: The presence of tert-butyldimethylsilane groups in ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(tert-butyldimethylsilane) imparts unique reactivity and stability, making it suitable for a wide range of applications in synthesis, material science, and medicinal chemistry .
Eigenschaften
Molekularformel |
C27H44O2Si2 |
|---|---|
Molekulargewicht |
456.8 g/mol |
IUPAC-Name |
tert-butyl-[4-[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propan-2-yl]phenoxy]-dimethylsilane |
InChI |
InChI=1S/C27H44O2Si2/c1-25(2,3)30(9,10)28-23-17-13-21(14-18-23)27(7,8)22-15-19-24(20-16-22)29-31(11,12)26(4,5)6/h13-20H,1-12H3 |
InChI-Schlüssel |
UBQOPYRGNNTVOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(1S)-1-cyano-3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]-2-phenylacetamide](/img/structure/B13451401.png)
![(1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol,trifluoroaceticacid](/img/structure/B13451402.png)
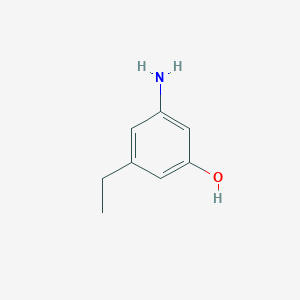
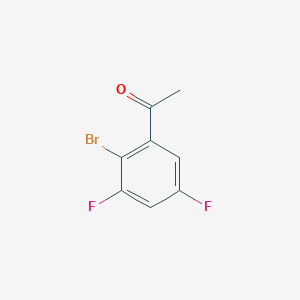
![5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13451431.png)
amine hydrochloride](/img/structure/B13451436.png)

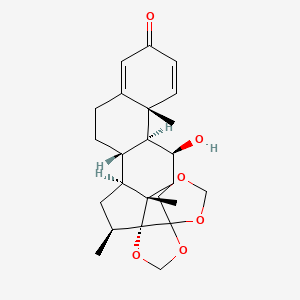

![6-[(34-Amino-8,13,22,27-tetraoxo-7,14,21,28-tetraazatetratriacont-1-yl)amino]-6-oxo-hexanoic Acid](/img/structure/B13451463.png)

